molecular formula C14H25NO5 B13904050 O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate

O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate

Katalognummer: B13904050
Molekulargewicht: 287.35 g/mol
InChI-Schlüssel: NXGHSIDTMMNDTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate: is a chemical compound with the molecular formula C14H25NO5 and a molecular weight of 287.3520 . This compound belongs to the class of azepane derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate typically involves the reaction of azepane derivatives with tert-butyl and ethyl groups under controlled conditions. The specific synthetic routes and reaction conditions may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include tert-butyl alcohol, ethyl bromide, and azepane derivatives .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted azepane derivatives .

Wissenschaftliche Forschungsanwendungen

O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to O1-Tert-butyl O3-ethyl 5-hydroxyazepane-1,3-dicarboxylate include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of tert-butyl and ethyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .

Eigenschaften

Molekularformel

C14H25NO5

Molekulargewicht

287.35 g/mol

IUPAC-Name

1-O-tert-butyl 3-O-ethyl 5-hydroxyazepane-1,3-dicarboxylate

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)10-8-11(16)6-7-15(9-10)13(18)20-14(2,3)4/h10-11,16H,5-9H2,1-4H3

InChI-Schlüssel

NXGHSIDTMMNDTH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC(CCN(C1)C(=O)OC(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.